10-(4-ethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
10-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-4-12-26-19(27)17-18(23(3)21(26)28)22-20-24(13-6-7-14-25(17)20)15-8-10-16(11-9-15)29-5-2/h4,8-11H,1,5-7,12-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIQAPLYCDMHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-ethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the diazepine ring through a series of cyclization reactions. The ethoxyphenyl and prop-2-en-1-yl groups are then introduced via substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
10-(4-ethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The ethoxyphenyl and prop-2-en-1-yl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
10-(4-ethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving the central nervous system.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 10-(4-ethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-methoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione
- 10-(4-fluorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione
Uniqueness
The uniqueness of 10-(4-ethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Biological Activity
The compound 10-(4-ethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione , often referred to as Compound X , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research studies and findings.
Molecular Structure
Compound X features a unique structure characterized by a diazepine ring fused with a purine dione moiety. The presence of an ethoxyphenyl and a prop-2-en-1-yl substituent contributes to its chemical diversity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₂ |
| Molecular Weight | 284.32 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Antiproliferative Effects
Recent studies have demonstrated that Compound X exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- HeLa Cells : IC50 values were reported in the range of 30–43 nM, indicating strong inhibitory effects on cell proliferation.
- A549 Cells : The compound showed comparable potency with established chemotherapeutic agents like CA-4.
Table 1: Antiproliferative Activity of Compound X
The mechanism by which Compound X exerts its antiproliferative effects appears to involve:
- Tubulin Destabilization : The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
- Apoptosis Induction : Evidence suggests that it activates the intrinsic apoptotic pathway, as indicated by mitochondrial depolarization and caspase activation.
Case Studies
- In Vitro Studies : In studies conducted on MCF-7 breast cancer cells, Compound X demonstrated significant cytotoxicity with an IC50 value of approximately 3.9 nM compared to other derivatives tested.
- In Vivo Studies : Zebrafish models were used to evaluate the in vivo efficacy of Compound X, showing promising results in reducing tumor growth and enhancing survival rates.
Additional Biological Activities
Beyond its antiproliferative effects, Compound X has also been investigated for other biological activities:
- Antimicrobial Activity : Preliminary assays indicate that it may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory effects, warranting further investigation into its therapeutic applications.
Q & A
Q. What are the critical synthetic challenges in preparing this diazepino-purine dione derivative, and how can reaction parameters be optimized for yield?
Methodological Answer: The synthesis involves multi-step condensation and cyclization reactions. Key challenges include regioselectivity in fused-ring formation and maintaining stereochemical integrity. Optimization strategies include:
- Using aprotic solvents (e.g., DMF or THF) at controlled temperatures (60–80°C) to minimize side reactions.
- Catalytic bases like DBU (1,8-diazabicycloundec-7-ene) to accelerate ring closure.
- Purification via gradient flash chromatography (hexane:EtOAc, 3:1 to 1:2) to isolate the product with >65% yield .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 452.1932).
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals; the allyl group’s protons show characteristic coupling patterns (J = 10.2 Hz) in <sup>1</sup>H NMR.
- HPLC with TFA-modified mobile phases : Achieves >95% purity (retention time: 1.57–1.62 min, similar to structurally related compounds) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar diazepino-purine derivatives?
Methodological Answer:
- Perform comparative structure-activity relationship (SAR) studies using isogenic cell lines under standardized assay conditions (e.g., fixed ATP concentrations, 24-hr incubation).
- Analyze dose-response curves with four-parameter logistic models to calculate IC50 values. Contradictions may arise from metabolic instability—address this via hepatic microsome assays (human/rat S9 fractions) to quantify half-life differences .
Q. What experimental approaches elucidate the role of non-covalent interactions in this compound’s molecular recognition processes?
Methodological Answer:
- X-ray crystallography (single-crystal analysis at 100 K): Maps π-π stacking between the purine core and ethoxyphenyl group (distance: 3.5–3.8 Å).
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD < 10 µM) with target proteins like kinases.
- Molecular dynamics (MD) simulations (AMBER force field): Reveal water-mediated hydrogen bonds stabilizing the ligand-protein complex .
Q. What methodology enables systematic investigation of substituent effects on the compound’s physicochemical properties?
Methodological Answer:
- Hammett analysis : Synthesize analogs with varying para-substituents (e.g., -Cl, -OCH3) on the phenyl ring.
- Measure logP (shake-flask method), solubility (UV-Vis nephelometry), and pKa (potentiometric titration).
- Develop QSAR models using Gaussian09-derived descriptors (HOMO-LUMO gap, polar surface area) to predict bioavailability trends .
Experimental Design & Data Analysis
Q. How should researchers design experiments to study environmental degradation pathways of this compound?
Methodological Answer:
- OECD 308 Guideline : Conduct aqueous photolysis studies under simulated sunlight (λ > 290 nm) to identify hydroxylated byproducts.
- LC-MS/MS : Monitor abiotic hydrolysis products (e.g., cleavage of the allyl group) at pH 5–8.
- Ecotoxicity assays : Use Daphnia magna to assess acute toxicity (48-hr EC50) of degradation intermediates .
Q. What statistical frameworks are suitable for analyzing contradictory results in enzyme inhibition assays?
Methodological Answer:
- Apply mixed-effects models to account for inter-lab variability in IC50 measurements.
- Use principal component analysis (PCA) to correlate inhibition potency with structural descriptors (e.g., steric bulk of the ethoxyphenyl group).
- Validate findings through Bayesian meta-analysis of historical datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
